4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
The compound “4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a pyrazoloquinoline derivative . It acts as a sensor for fluorescence detection of small inorganic cations (lithium, sodium, barium, magnesium, calcium, and zinc) in highly polar solvents such as acetonitrile . It has favorable calculated parameters, is Lipinski rule-of-5 compliant, possesses good physicochemical properties, and displays LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy (LLE) .
Synthesis Analysis
The synthesis of this compound involves several steps . The process includes reactions with Pd (dppf)Cl 2, Cs 2 CO 3, dioxane–water, and other reagents under specific conditions .Molecular Structure Analysis
The structure of this compound was confirmed by 1 H and 13 C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in a sequential opening/closing cascade reaction . It also exhibits emission properties, both in solutions and even in a solid state .Physical and Chemical Properties Analysis
The compound has been shown to have good physicochemical properties . Its IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum have been reported .Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-2-11-25-19-16(12-14-5-3-4-6-17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJWNWOKTUVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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